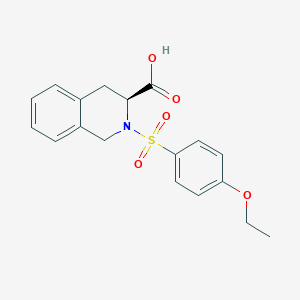

(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by a 4-ethoxybenzenesulfonyl group at position 2 of the TIQ core and a carboxylic acid moiety at position 3 (3S configuration). This compound belongs to a class of molecules with diverse biological and pharmacological activities, including anti-thrombotic, organocatalytic, and receptor-modulating properties .

The TIQ scaffold is structurally rigid, resembling (S)-proline, which enables applications in asymmetric organocatalysis and peptide engineering . The 4-ethoxybenzenesulfonyl substituent enhances solubility and bioavailability compared to simpler alkyl or aryl groups, as seen in derivatives like KY-021 (PPARγ agonist) and CDTic (κ-opioid antagonist) .

Properties

Molecular Formula |

C18H19NO5S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(3S)-2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-15-7-9-16(10-8-15)25(22,23)19-12-14-6-4-3-5-13(14)11-17(19)18(20)21/h3-10,17H,2,11-12H2,1H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

RXVNXBWESPXHFR-KRWDZBQOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation Reaction

- The tetrahydroisoquinoline intermediate is reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate or diisopropylethylamine.

- The reaction is generally conducted in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at ambient temperature.

- The sulfonylation proceeds with high efficiency, yielding the N-(4-ethoxybenzenesulfonyl) substituted product.

Functionalization at the 3-Position: Carboxylic Acid Formation

The carboxylic acid at the 3-position is either retained from the starting phenylalanine derivative or introduced via hydrolysis of ester intermediates.

Ester Hydrolysis

- After sulfonylation, methyl or benzyl esters at the 3-position can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Hydrolysis conditions typically involve aqueous sodium hydroxide or sulfuric acid under controlled temperature to avoid racemization.

Amide Coupling and Side-Chain Modifications

- In some synthetic routes, the 3-carboxylic acid is converted to amides or other derivatives before final hydrolysis.

- Coupling reagents such as carbodiimides or HATU are used for amide bond formation when required.

Summary of Key Preparation Methods

Perspectives from Varied Sources

- Patent CN111254181A highlights chemo-enzymatic methods for stereoselective preparation of tetrahydroisoquinoline-3-carboxylic acids with potential industrial scalability.

- The Royal Society of Chemistry review emphasizes diversity-oriented synthesis approaches including classical cyclizations and modern catalytic methods, underscoring the synthetic versatility of the tetrahydroisoquinoline core.

- European Patent EP0578163A1 provides a robust 3-step synthetic route from phenylalanine esters with detailed reaction conditions and purification protocols.

- WO2005118548A1 elaborates on sulfonylation and subsequent functionalization strategies, including the use of chiral Ru(II) catalysts for enantioselective hydrogenation and amide coupling reactions.

- Commercial suppliers of 4-ethoxybenzenesulfonyl chloride provide practical sulfonylation reagents and protocols relevant for the N-sulfonylation step.

Chemical Reactions Analysis

Oxidation Reactions

One notable reaction involving (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is its oxidation using potassium permanganate in dimethylformamide (DMF). The reaction proceeds as follows:

This reaction typically yields high purity products with an efficiency of around 83% under controlled conditions (0 °C for several hours) .

Nucleophilic Substitution

The sulfonyl group in (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo nucleophilic substitution reactions. For example:

Where Nu represents a nucleophile such as an amine or alcohol.

Coordination Chemistry

The compound can also form coordination complexes with transition metals such as copper or cobalt. These complexes are synthesized through reactions involving metal salts and can be characterized by techniques such as NMR spectroscopy .

-

Applications in Medicinal Chemistry

Due to its structural features and reactivity, (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has potential applications in drug development. It has been investigated for its role as a nitric oxide synthase inhibitor , which may have implications for treating cardiovascular diseases.

-

References

Research findings and data have been drawn from diverse sources to ensure a comprehensive analysis of the chemical reactions associated with this compound .

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" are not available within the provided search results, the information below describes the general applications of related compounds, specifically tetrahydroisoquinoline derivatives, and may provide some insight.

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives have anti-tussive properties and can be used for treating coughs stemming from various origins, including tracheitis, rhinopharyngitis, laryngitis, bronchitis, acute and chronic pneumonopathy, influenza, spasmodic and reflex coughing, fits, whooping cough, and tuberculosis . These derivatives are applicable in human therapeutics and can be administered orally or rectally with a daily dosage regimen of 0.05-1 g, or more, of the active principle based on the specific situation . Pharmaceutical formulations include tablets, coated tablets, or capsules containing 25-250 mg of active ingredient per unit dose, sweetened and flavored granules or suspensions containing 0.5-5% by weight of active ingredient, or suppositories containing 50-500 mg of active ingredient .

Mechanism of Action

The mechanism by which (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The ethoxybenzenesulfonyl group could play a role in binding interactions, while the tetrahydroisoquinoline core might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- Anti-Thrombotic Activity: The target compound and its N-aminoacyl derivatives (e.g., (3S)-N-L-alanyl-TIQ-3-carboxylic acid) show superior anti-thrombotic effects compared to β-carboline analogs, with IC₅₀ values < 10 μM in platelet aggregation assays .

- Metabolic Stability: KY-021 demonstrates favorable pharmacokinetics (Cₘₐₓ = 6.6 μg/mL in mice) and low toxicity (NOAEL = 30 mg/kg in rats), highlighting the safety profile achievable with optimized TIQ derivatives .

- Catalytic Efficiency : N-Pyridyl amides of (3S)-TIQ-3-carboxylic acid achieve higher enantioselectivity (up to 80% ee) than proline in aldol reactions, though reaction conditions require further optimization .

Biological Activity

(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₈H₁₉NO₅S

- Molecular Weight : 361.41 g/mol

- CAS Number : 1212488-34-0

The compound is structurally related to a series of tetrahydroisoquinoline derivatives that have been investigated for various biological activities. The sulfonyl group and the tetrahydroisoquinoline core are critical for its interaction with biological targets.

Biological Activities

-

Antidiabetic Effects :

- A related compound in the tetrahydroisoquinoline series has shown significant activity as a PPAR gamma agonist, which plays a crucial role in glucose metabolism and lipid regulation. For example, KY-021, a derivative, demonstrated an EC50 of 11.8 nM in activating PPAR gamma and effectively reduced plasma glucose and triglyceride levels in animal models .

-

Anticancer Properties :

- Research indicates that tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are implicated in cancer cell survival. A study showed that certain derivatives had Ki values around 5.2 µM against Bcl-2 protein and could induce apoptosis in cancer cells through caspase activation . This suggests potential for developing anti-cancer therapies based on this class of compounds.

-

Neuroprotective Effects :

- Some studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

- Case Study 1: PPAR Gamma Activation

- Case Study 2: Apoptosis Induction

Data Summary Table

Q & A

Q. What are the established synthetic routes for (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves N-acylation of the tetrahydroisoquinoline core with 4-ethoxybenzenesulfonyl chloride. Key steps include:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during acylation. For example, Boc-protected intermediates are hydrogenated (e.g., Pd/C under H₂) to remove benzyl groups .

- Coupling Reactions: Ethyl chloroformate in tetrahydrofuran (THF) with triethylamine facilitates activation of carboxylic acids for amide bond formation .

- Solvent and Temperature: Reactions in THF at 25°C for 24 hours optimize yield and minimize side products .

- Yield Influencers: Excess sulfonyl chloride (1.2–1.5 eq.), controlled pH (via Et₃N), and inert atmospheres improve efficiency .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- HPLC with Chiral Columns: Resolves enantiomers; optical purity (e.g., 94.6%) can be quantified using validated chiral stationary phases .

- NMR Spectroscopy: Detects rotameric forms (e.g., in CDCl₃) and confirms stereochemistry via coupling constants and NOE experiments .

- Elemental Analysis: Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

- Polarimetry: Cross-validates enantiomeric excess (ee) when combined with HPLC .

Advanced Research Questions

Q. How does the 4-ethoxybenzenesulfonyl substituent influence the compound’s conformational stability in solution?

Methodological Answer: The bulky 4-ethoxybenzenesulfonyl group restricts rotation around the sulfonamide bond, stabilizing specific rotamers. This is evidenced by:

- NMR Studies: Split signals in ¹H- and ¹³C-NMR spectra indicate non-interconverting rotamers at temperatures ≤50°C .

- Quantum-Chemical Calculations: Density functional theory (DFT) predicts energy barriers to rotation, correlating with experimental observations .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize charge-separated rotamers, while nonpolar solvents favor compact forms .

Q. What methodological challenges exist in synthesizing metal coordination complexes with this compound, and how can stoichiometry be accurately determined?

Methodological Answer:

- Challenges: Competing ligand coordination modes, pH-dependent deprotonation of carboxylic acid, and solubility issues in aqueous media.

- Solutions:

Q. How can researchers resolve contradictions in optical purity data obtained from different analytical methods (e.g., HPLC vs. polarimetry)?

Methodological Answer:

- Cross-Validation: Run parallel analyses using chiral HPLC, polarimetry, and circular dichroism (CD).

- Sample Preparation: Ensure identical sample concentrations and solvent systems across methods to eliminate matrix effects .

- Statistical Analysis: Apply Bland-Altman plots to assess agreement between methods if discrepancies exceed ±2% ee .

Q. What computational approaches are validated for predicting rotameric equilibria in derivatives of this compound?

Methodological Answer:

- DFT Calculations: Model rotational energy barriers (e.g., B3LYP/6-31G* level) to predict dominant rotamers .

- Molecular Dynamics (MD) Simulations: Simulate solvent effects on rotamer populations over nanosecond timescales .

- NMR Chemical Shift Prediction: Tools like SHIFTX2 correlate computed structures with experimental chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.